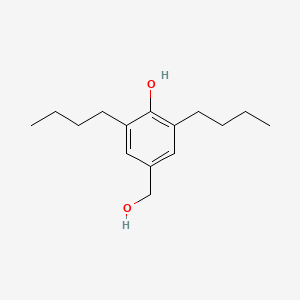
2,6-Dibutyl-4-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibutyl-4-(hydroxymethyl)phenol is a phenolic compound characterized by the presence of two butyl groups and a hydroxymethyl group attached to a benzene ring. Phenolic compounds are known for their antioxidant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a hydroxymethyl group. One common method is the reaction of phenol with butyl bromide in the presence of a base such as sodium hydroxide. The resulting 2,6-dibutylphenol is then subjected to a formylation reaction using formaldehyde and a catalyst like stannic chloride to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the alkylation of phenol and subsequent formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,6-Dibutyl-4-formylphenol, 2,6-Dibutyl-4-carboxyphenol
Reduction: 2,6-Dibutyl-4-methylphenol
Substitution: Various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,6-Dibutyl-4-(hydroxymethyl)phenol has several scientific research applications:
Mecanismo De Acción
The antioxidant properties of 2,6-Dibutyl-4-(hydroxymethyl)phenol are primarily due to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxymethyl group enhances its reactivity towards free radicals, making it an effective antioxidant . The compound interacts with molecular targets such as lipid radicals and reactive oxygen species, interrupting the chain reactions that lead to lipid peroxidation and cellular damage .
Comparación Con Compuestos Similares
2,6-Dibutyl-4-(hydroxymethyl)phenol can be compared with other phenolic antioxidants such as:
Butylated hydroxytoluene (BHT): Similar in structure but with tert-butyl groups instead of butyl groups.
Butylated hydroxyanisole (BHA): Contains methoxy groups instead of hydroxymethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Lacks the hydroxymethyl group but has similar antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of lipophilicity and reactivity, making it suitable for various applications where both solubility and antioxidant activity are required.
Propiedades
Número CAS |
93265-29-3 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2,6-dibutyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,16-17H,3-8,11H2,1-2H3 |
Clave InChI |
YBURHQUHENASJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC(=C1O)CCCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)



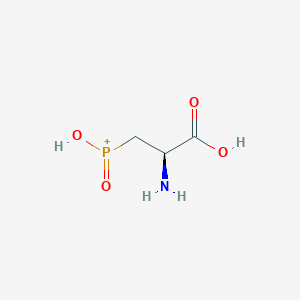

![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
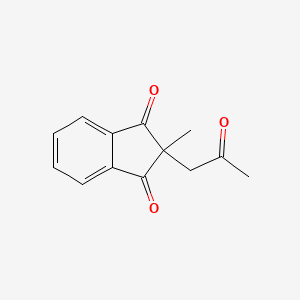
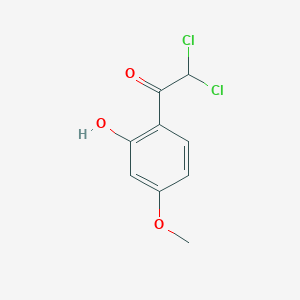
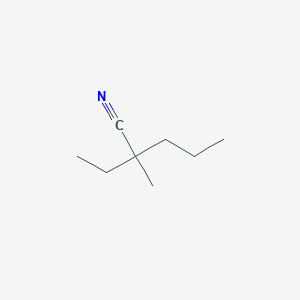
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)


